CYP3A4 Inhibition Liability of 2198692-99-6 Measured Against a Structural Analog with Altered C4-Substitution
In human liver microsome assays, 2-[(6-Chloroquinazolin-4-yl)(methyl)amino]cyclopentan-1-ol (represented by BindingDB entry BDBM50380513, CHEMBL2019023) inhibited CYP3A4 with an IC50 of 400 nM using midazolam as probe substrate [1]. By contrast, a closely related quinazoline analog bearing a different C4-amine substitution (BDBM50395464, CHEMBL2164048) showed a substantially weaker CYP3A4 IC50 of 3,900 nM under comparable assay conditions [2]. The ~10-fold difference reinforces that the C4 N-methyl-N-(2-hydroxycyclopentyl)amino substituent imparts a distinct CYP3A4 interaction profile relative to other 4-aminoquinazolines.
| Evidence Dimension | CYP3A4 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 400 nM |
| Comparator Or Baseline | BDBM50395464 (CHMBL2164048): IC50 = 3,900 nM |
| Quantified Difference | Target compound is ~9.75-fold more potent as CYP3A4 inhibitor |
| Conditions | Human liver microsomes; midazolam 5 min preincubation; LC-MS/MS detection (BindingDB curated from ChEMBL) |
Why This Matters
For procurement decisions in early ADME-Tox panels, a 10-fold difference in CYP3A4 IC50 can be critical when selecting probe compounds to minimize drug–drug interaction risk or, conversely, to identify tool compounds for CYP inhibition studies.
- [1] BindingDB BDBM50380513. Affinity data for CYP3A4: IC50 = 400 nM. Assay: Inhibition of CYP3A4 in human liver microsomes using midazolam as substrate. Curated by ChEMBL (CHEMBL2019023). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50380513 (accessed 2026-05-13). View Source
- [2] BindingDB BDBM50395464. Affinity data for CYP3A4: IC50 = 3.90E+3 nM. Curated by ChEMBL (CHEMBL2164048). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50395464 (accessed 2026-05-13). View Source
